2-METHYLPROPYL 2-(2-CHLOROACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
2-METHYLPROPYL 2-(2-CHLOROACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a useful research compound. Its molecular formula is C11H15ClN2O3S and its molecular weight is 290.76. The purity is usually 95%.
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Scientific Research Applications
Structural Characteristics and Bioisosteres
- Structural Analysis and Bioisosteres : Research has explored the structural characteristics of thiazole derivatives, highlighting their significance as bioisosteres in neuroactive analogues of amino acids like GABA and glutamic acid. These compounds form hydrogen-bonded dimers in the solid state, with sulfur substitution affecting the position of substituents, potentially influencing pharmacological effects (Frydenvang et al., 1997).
Synthesis and Molecular Docking
- Synthesis and Antioxidant Activity : A study on the synthesis of 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives and their antioxidant activity through molecular docking and in vitro studies showcases the potential of these compounds as antioxidant agents (Hossan, 2020).
Hemoglobin and Amino Acid Research
- Allosteric Modifiers of Hemoglobin : Investigations into 2-(aryloxy)-2-methylpropionic acids reveal their ability to decrease the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas requiring a reversal of depleted oxygen supply (Randad et al., 1991).
Chemical Synthesis and Modifications
- N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives : A study focusing on the acylation and subsequent modifications of 2-amino-4-methylthiazole-5-carboxylic acid derivatives explores the synthesis pathways and potential applications of these compounds (Dovlatyan et al., 2004).
Isothiazole and Isoxazole Derivatives
- Biological Activity of Comenic Acid Derivatives : Research on comenic acid derivatives containing isoxazole and isothiazole moieties, in combination with antitumor drugs, shows a synergetic effect in brain tumors chemotherapy, indicating the potential for further drug development (Kletskov et al., 2018).
Metabolic Studies
- Metabolism of Acetamidothiazoles : The metabolism of 2-acetamido-4-chloromethylthiazole in rats, leading to various metabolites, underscores the importance of understanding the metabolic pathways of thiazole derivatives for their potential therapeutic applications (Chatfield & Hunter, 1973).
Mechanism of Action
Target of Action
It is structurally similar to 2-chloroacetamide, which is known to act onsodium ion (Na+) channels on nerve membranes .
Mode of Action
The compound likely interacts with its targets in a similar manner to 2-chloroacetamide. It binds to specific sodium ion (Na+) channel sites on nerve membranes, affecting the membrane potential by reducing Na+ passage through these channels . This blocks the generation and conduction of nerve impulses, leading to a temporary loss of sensation .
Biochemical Pathways
By blocking sodium ion channels, it disrupts the propagation of action potentials along nerve fibers .
Result of Action
Based on its structural similarity to 2-chloroacetamide, it likely results in a temporary loss of sensation in the area of application by blocking nerve impulses .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methylpropyl 2-[(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-6(2)5-17-10(16)9-7(3)13-11(18-9)14-8(15)4-12/h6H,4-5H2,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNZTJFODBZABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCl)C(=O)OCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.